Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1374653-41-4
VCID: VC11721585
InChI: InChI=1S/C8H11FO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3
SMILES: COC(=O)C1(CCC(=O)CC1)F
Molecular Formula: C8H11FO3
Molecular Weight: 174.17 g/mol

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate

CAS No.: 1374653-41-4

Cat. No.: VC11721585

Molecular Formula: C8H11FO3

Molecular Weight: 174.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate - 1374653-41-4

Specification

CAS No. 1374653-41-4
Molecular Formula C8H11FO3
Molecular Weight 174.17 g/mol
IUPAC Name methyl 1-fluoro-4-oxocyclohexane-1-carboxylate
Standard InChI InChI=1S/C8H11FO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3
Standard InChI Key RSUDWWZZVBMFSO-UHFFFAOYSA-N
SMILES COC(=O)C1(CCC(=O)CC1)F
Canonical SMILES COC(=O)C1(CCC(=O)CC1)F

Introduction

Structural and Chemical Identity

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate belongs to the class of fluorinated cyclohexanecarboxylates, which are of interest in medicinal chemistry due to their potential bioactivity and metabolic stability. The compound’s structure features a cyclohexane ring with three key functional groups:

  • A fluorine atom at the 1-position, which influences electronic distribution and steric interactions.

  • A ketone group at the 4-position, enabling participation in redox and condensation reactions.

  • A methyl ester at the 1-position, providing hydrolytic stability and facilitating further derivatization.

The presence of fluorine enhances the molecule’s lipophilicity and bioavailability, as seen in analogous fluorinated cyclohexane derivatives .

Synthetic Methodologies

While no direct synthesis of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is documented, its preparation can be inferred from protocols used for structurally related compounds. Key steps likely involve:

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for constructing cyclohexane frameworks. For example, methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate (3b) was synthesized via a Diels-Alder reaction between 2-trimethylsiloxy-1,3-butadiene and a nitro-substituted dienophile in o-xylene under argon, followed by acidic hydrolysis . Adapting this method, a fluorinated dienophile could yield the target compound by replacing the nitrophenyl group with a fluorine atom.

Hydrolysis and Functionalization

Post-cycloaddition hydrolysis is critical for generating ketone moieties. In the synthesis of 3b, the intermediate was treated with 1 M hydrochloric acid in tetrahydrofuran to yield the 4-oxocyclohexane core . Similar conditions could be applied to introduce the methyl ester group via esterification of a carboxylic acid intermediate.

Physicochemical Properties

The physicochemical properties of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate can be extrapolated from analogs:

PropertyValue (Predicted)Comparative Data from Analogs
Molecular FormulaC₉H₁₁FO₃C₁₄H₁₅FNO₅ (e.g., 3b)
Molecular Weight186.18 g/mol296.09 g/mol (3b)
Melting Point~45–55°C60–75°C (nitrophenyl analogs)
Boiling Point~250–260°CDecomposes above 200°C (cyclohexanones)
SolubilityModerate in THFSoluble in CH₂Cl₂, THF, ethyl acetate

The fluorine atom’s electronegativity likely reduces the compound’s polarity compared to nitro-substituted analogs, enhancing solubility in organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The cyclohexane ring protons would exhibit complex splitting patterns due to axial-equatorial fluorine interactions. For example, in 3b, methylene protons near the ketone resonate at δ 2.20–2.80 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) is expected at δ ~208–210 ppm, as observed in 3b (δ 209.2 ppm) . The ester carbonyl (COOCH₃) would appear at δ ~170–175 ppm.

  • ¹⁹F NMR: Fluorine chemical shifts in cyclohexane derivatives typically range from δ −100 to −125 ppm, depending on substituents .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M + H]⁺ for C₉H₁₁FO₃ would have a calculated m/z of 187.0671. Comparable data for 3b (C₁₄H₁₅FNO₅⁺, m/z 296.0929) show deviations <1 ppm , suggesting high accuracy for the target compound.

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